molecular formula C16H27ClN2O B13762285 N-(2-(Diethylamino)ethyl)-2,4,6-trimethylbenzamide hydrochloride CAS No. 78109-87-2

N-(2-(Diethylamino)ethyl)-2,4,6-trimethylbenzamide hydrochloride

Cat. No.: B13762285
CAS No.: 78109-87-2
M. Wt: 298.8 g/mol
InChI Key: QKZRSLWEWLRUOS-UHFFFAOYSA-N
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Description

N-(2-(Diethylamino)ethyl)-2,4,6-trimethylbenzamide hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a diethylaminoethyl group attached to a trimethylbenzamide core, making it a valuable substance for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Diethylamino)ethyl)-2,4,6-trimethylbenzamide hydrochloride typically involves the reaction of 2,4,6-trimethylbenzoic acid with diethylaminoethyl chloride hydrochloride under specific conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified through recrystallization to obtain the final compound in high purity .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, followed by purification steps such as distillation and crystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-(Diethylamino)ethyl)-2,4,6-trimethylbenzamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted derivatives .

Scientific Research Applications

N-(2-(Diethylamino)ethyl)-2,4,6-trimethylbenzamide hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-(Diethylamino)ethyl)-2,4,6-trimethylbenzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-(2-(Diethylamino)ethyl)-2,4,6-trimethylbenzamide hydrochloride can be compared with other similar compounds, such as:

    2-Chloro-N,N-diethylethylamine hydrochloride: Similar in structure but with a chloro group instead of the trimethylbenzamide core.

    4-Amino-N-(2-(diethylamino)ethyl)benzamide: Contains an amino group instead of the trimethylbenzamide core.

    Ethanethiol, 2-(diethylamino)-: Similar diethylaminoethyl group but with an ethanethiol core .

These comparisons highlight the uniqueness of this compound in terms of its structure and applications.

Properties

CAS No.

78109-87-2

Molecular Formula

C16H27ClN2O

Molecular Weight

298.8 g/mol

IUPAC Name

diethyl-[2-[(2,4,6-trimethylbenzoyl)amino]ethyl]azanium;chloride

InChI

InChI=1S/C16H26N2O.ClH/c1-6-18(7-2)9-8-17-16(19)15-13(4)10-12(3)11-14(15)5;/h10-11H,6-9H2,1-5H3,(H,17,19);1H

InChI Key

QKZRSLWEWLRUOS-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCNC(=O)C1=C(C=C(C=C1C)C)C.[Cl-]

Origin of Product

United States

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